Comprehensive Technical Guide: Identification, Synthesis, and Characterization of n-Butyl-N-(2-methoxyethyl)sulfonamide and its Isomers
Comprehensive Technical Guide: Identification, Synthesis, and Characterization of n-Butyl-N-(2-methoxyethyl)sulfonamide and its Isomers
Executive Summary
In early-stage drug discovery and materials science, encountering ambiguous chemical nomenclature is a common hurdle. The compound requested, "n-butyl-N-(2-methoxyethyl)sulfonamide," presents a classic case of structural isomerism and nomenclature drift. Strictly speaking, this name could refer to an aliphatic sulfonamide where the core sulfur is part of a butane chain, or it could be a misnomer for the commercially validated and registered scaffold N-butyl-2-methoxyethane-1-sulfonamide (CAS: 1215677-41-0).
This whitepaper deconstructs the chemical identity, physicochemical properties, and synthetic protocols for this specific sulfonamide scaffold, providing a self-validating framework for its synthesis and analytical characterization.
Nomenclature Resolution and Chemical Identifiers
In organic synthesis, the placement of the alkyl and ether groups around the sulfonamide ( R−SO2−NH−R′ ) core dictates the molecule's steric hindrance, lipophilicity, and hydrogen-bonding capacity. When parsing the name "n-butyl-N-(2-methoxyethyl)sulfonamide," two primary structural isomers emerge:
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Isomer A (Literal Translation): N-(2-methoxyethyl)butane-1-sulfonamide. The butane chain is attached to the sulfur atom, and the 2-methoxyethyl group is on the nitrogen.
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Isomer B (Commercially Registered): N-butyl-2-methoxyethane-1-sulfonamide. The 2-methoxyethyl group is attached to the sulfur atom, and the n-butyl group is on the nitrogen.
Based on global chemical registries and commercial availability standards [1], Isomer B is the recognized entity. The definitive identifiers for this compound are summarized below.
Table 1: Definitive Identifiers for N-butyl-2-methoxyethane-1-sulfonamide
| Identifier | Value |
| CAS Registry Number | 1215677-41-0 |
| PubChem CID | 110300091 |
| IUPAC Name | N-butyl-2-methoxyethane-1-sulfonamide |
| Molecular Formula | C7H17NO3S |
| Molecular Weight | 195.28 g/mol |
| SMILES | CCCCNS(=O)(=O)CCOC |
| InChIKey | UEKQEYRXRYITQB-UHFFFAOYSA-N |
Physicochemical Profiling & Structural Dynamics
Sulfonamides are characterized by their tetrahedral geometry at the sulfur atom, which imparts unique metabolic stability and distinct physicochemical properties compared to their planar amide counterparts. The presence of the 2-methoxyethyl group introduces an oxygen atom capable of acting as a hydrogen bond acceptor, enhancing aqueous solubility. Conversely, the n-butyl chain provides the lipophilicity necessary for cellular membrane permeability.
Understanding the ionization behavior of this molecule is critical for mass spectrometry analysis. Below are the predicted adducts for electrospray ionization (ESI) [2].
Table 2: Predicted Mass Spectrometry Adducts (ESI+ / ESI-)
| Adduct | m/z (Predicted) | Collision Cross Section (Ų) |
| [M+H]+ | 196.10 | 142.0 |
| [M+Na]+ | 218.08 | 148.5 |
| [M-H]- | 194.08 | 142.1 |
Synthetic Methodology: A Self-Validating Protocol
To synthesize N-butyl-2-methoxyethane-1-sulfonamide, we employ a classic nucleophilic substitution reaction. The causality of this design relies on the high electrophilicity of the sulfonyl chloride, which is attacked by the primary amine. Every step in this protocol is designed to maximize yield while preventing competitive side reactions.
Step-by-Step Synthesis Protocol
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Preparation: Dissolve 1.0 equivalent of 2-methoxyethanesulfonyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into an unreactive sulfonic acid.
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Base Addition: Add 2.0 equivalents of triethylamine (Et3N) to the solution.
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Causality: Et3N acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the nucleophilic amine (which would render it inactive as an ammonium salt).
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Nucleophilic Attack: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of n-butylamine dropwise.
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Causality: Sulfonylation is highly exothermic. Cooling controls the reaction kinetics and minimizes the formation of bis-sulfonamide impurities.
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Propagation & Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system until the sulfonyl chloride is entirely consumed.
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Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine to remove residual salts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Figure 1: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.
Analytical Validation (LC-MS & NMR)
Trust in chemical synthesis is established through rigorous analytical validation. Unlike aromatic sulfonamides such as N-butylbenzenesulfonamide (CAS 3622-84-2) [3], strictly aliphatic sulfonamides lack a conjugated pi-system. This results in poor UV absorbance at standard 254 nm wavelengths. Therefore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) must be coupled with Liquid Chromatography (LC).
Validation Workflow
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LC-MS (ESI+): Inject the purified sample onto a C18 reverse-phase column. Elute with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
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Self-Validation: The target mass [M+H]+ at m/z 196.10 must be the base peak, confirming the molecular weight and successful coupling.
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1H NMR (CDCl3):
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δ 4.5-5.0 ppm: Look for a broad singlet corresponding to the -NH- proton.
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δ 3.5-3.8 ppm: A multiplet corresponding to the methylene protons adjacent to the ether oxygen (-CH2-O-).
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δ 3.3 ppm: A sharp singlet confirming the terminal methoxy group (-OCH3).
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δ 3.0-3.2 ppm: Deshielded methylene protons adjacent to the electron-withdrawing sulfonyl group (-CH2-SO2-).
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Figure 2: Standardized analytical workflow for isolation and structural validation.
Applications in Drug Development & Materials Science
Small molecule aliphatic sulfonamides like N-butyl-2-methoxyethane-1-sulfonamide serve as highly versatile scaffolds across multiple disciplines:
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Pharmaceuticals: They act as bioisosteres for carboxylic acids and amides. The sulfonamide geometry prevents rapid hydrolysis by amidases, offering improved metabolic stability and prolonged half-lives for drug candidates.
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Materials Science: Similar to structurally related aromatic compounds (e.g., NBBS), aliphatic sulfonamides function as specialized plasticizers in polymer formulations. The ether linkage provides flexibility, while the sulfonamide core maintains thermal stability during high-temperature polymer extrusion.
